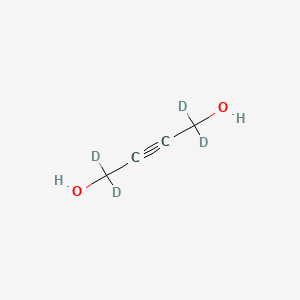

2-Butyne-1,4-diol-(1,1,4,4)-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,4,4-tetradeuteriobut-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#CC([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661849 | |

| Record name | (~2~H_4_)But-2-yne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688790-78-5 | |

| Record name | (~2~H_4_)But-2-yne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4

This document provides a comprehensive technical overview for the synthesis and characterization of 2-Butyne-1,4-diol-(1,1,4,4)-d4, a deuterated isotopologue of a versatile C4 building block. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require isotopically labeled compounds for applications such as mechanistic studies, metabolic tracking, and as internal standards in quantitative mass spectrometry.

Introduction: The Significance of Isotopic Labeling

2-Butyne-1,4-diol is a crucial intermediate in industrial chemistry, serving as a precursor to 1,4-butanediol, various polymers, agrochemicals, and pharmaceuticals.[1] The selective incorporation of deuterium at the 1 and 4 positions, yielding this compound (d4-BYD), creates a molecule with a distinct mass signature and potentially altered metabolic profile due to the kinetic isotope effect. This makes d4-BYD an invaluable tool for advanced research applications where precise molecular tracking is paramount.

This guide details the synthetic strategy, reaction mechanism, a detailed experimental protocol, and methods for structural verification and quality control of the final product.

Synthetic Strategy: Adapting the Reppe Synthesis

The primary industrial method for producing 2-Butyne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde.[1] This process is catalyzed by copper acetylide, often in combination with promoters like bismuth. To achieve the desired deuteration at the C1 and C4 positions, the core strategy is to substitute the standard formaldehyde reactant with its deuterated equivalent, paraformaldehyde-d2 ((CD₂O)n).

The overall reaction is as follows:

2 (CD₂O)n + HC≡CH → DOCD₂–C≡C–CD₂OD

This approach is efficient as it leverages a well-established catalytic system while introducing the isotopic label via a commercially available starting material. The reaction is typically conducted under pressure and at elevated temperatures to ensure the depolymerization of paraformaldehyde and to facilitate the catalytic cycle.

The Catalytic Cycle: Mechanism of Action

The reaction proceeds through the in-situ formation of a catalytically active copper(I) acetylide species. The mechanism can be understood through the following key steps:

-

Catalyst Activation: The copper(II)-based pre-catalyst is reduced in the presence of formaldehyde and acetylene to form the active copper(I) acetylide complex.

-

Deprotonation: The copper acetylide acts as a base, deprotonating acetylene to form a copper acetylide nucleophile.

-

Nucleophilic Attack: The acetylide anion performs a nucleophilic attack on the carbonyl carbon of the deuterated formaldehyde (formed from the depolymerization of paraformaldehyde-d2).

-

Second Addition: The resulting propargyl alcohol intermediate undergoes a second deprotonation and subsequent addition to another molecule of deuterated formaldehyde.

-

Protonolysis: The final diol product is released, regenerating the catalyst for the next cycle.

This catalytic cycle underscores the importance of controlling reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize side products.

Experimental Protocol

Disclaimer: The following is a representative protocol adapted from the established Reppe synthesis for non-deuterated 2-butyne-1,4-diol. Researchers should conduct a thorough risk assessment and optimize conditions as necessary. The handling of acetylene gas under pressure requires specialized equipment and strict safety precautions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Paraformaldehyde-d2 ((CD₂O)n) | 99 atom % D | Sigma-Aldrich, CIL | Key deuterated starting material. |

| Acetylene (C₂H₂) | High Purity | Praxair, Airgas | Flammable and explosive gas. |

| Copper(II) Oxide (CuO) | Reagent Grade | Major chemical suppliers | Catalyst precursor. |

| Bismuth(III) Oxide (Bi₂O₃) | Reagent Grade | Major chemical suppliers | Catalyst promoter. |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Reaction solvent. |

| Deionized Water | >18 MΩ·cm | In-house | |

| Nitrogen (N₂) / Argon (Ar) | High Purity | Praxair, Airgas | For inert atmosphere. |

Step-by-Step Synthesis Procedure

-

Catalyst Preparation: In a high-pressure autoclave reactor equipped with a gas inlet, thermocouple, and mechanical stirrer, add copper(II) oxide and bismuth(III) oxide.

-

Reactor Setup: Seal the reactor and purge thoroughly with nitrogen or argon to establish an inert atmosphere.

-

Solvent and Reagent Addition: Introduce anhydrous THF and deionized water, followed by the careful addition of paraformaldehyde-d2.

-

Pressurization and Heating: Begin stirring and pressurize the reactor with acetylene to the desired pressure (e.g., 5-15 bar). Heat the reactor to the reaction temperature (e.g., 90-110 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of acetylene gas. The reaction is typically complete within 4-8 hours.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess acetylene pressure in a well-ventilated fume hood.

-

Work-up: Open the reactor and filter the reaction mixture to remove the solid catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the THF. The resulting aqueous solution containing the product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) or by column chromatography on silica gel to yield pure this compound as a crystalline solid.

Visual Workflow of the Synthesis

Caption: Workflow for the synthesis of d4-BYD.

Characterization and Quality Control

To validate the successful synthesis and purity of this compound, a combination of analytical techniques is essential.

Expected Analytical Data

| Technique | Non-Deuterated (H4) Expected Result | Deuterated (D4) Expected Result | Rationale for Difference |

| ¹H NMR | Singlet at ~4.2 ppm (4H, -CH₂-) | Signal at ~4.2 ppm is absent or significantly diminished. | Replacement of protons with deuterium at the 1 and 4 positions. |

| ¹³C NMR | Signal at ~50 ppm (-CH₂-), Signal at ~82 ppm (-C≡C-) | Signal at ~50 ppm shows C-D coupling (triplet), Signal at ~82 ppm is unchanged. | Carbon atoms attached to deuterium exhibit characteristic coupling patterns. |

| ²H NMR | No signal. | A singlet corresponding to the -CD₂- groups. | Directly observes the incorporated deuterium nuclei. |

| Mass Spec (EI) | M⁺ at m/z 86 | M⁺ at m/z 90 | Molecular weight increases by 4 Da due to the four deuterium atoms. |

Verifying Isotopic Purity

The isotopic purity can be determined with high accuracy using mass spectrometry. By comparing the relative intensities of the molecular ion peaks at m/z 90 (d4), 89 (d3), 88 (d2), 87 (d1), and 86 (d0), the percentage of deuterium incorporation can be calculated. For most applications, an isotopic purity of >98% is desirable.

Safety Considerations

-

Acetylene: Acetylene is a highly flammable and explosive gas, especially under pressure. It forms explosive acetylides with certain metals, including copper. All operations involving acetylene must be conducted in a certified high-pressure facility with appropriate safety interlocks and blast shields.

-

Paraformaldehyde: Paraformaldehyde is a flammable solid and a source of formaldehyde gas upon heating. It is harmful if swallowed or inhaled. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Catalyst Handling: The copper-based catalyst, particularly after the reaction (when it exists as copper acetylide), can be shock-sensitive and explosive when dry. It should be handled with extreme care and kept wet with solvent until it can be safely quenched or disposed of according to institutional safety protocols.

Conclusion

The synthesis of this compound is a direct adaptation of the well-established Reppe synthesis, substituting the standard protic formaldehyde source with its deuterated analogue. This method provides reliable access to a valuable isotopically labeled building block. Careful control over reaction conditions and adherence to strict safety protocols, particularly concerning the handling of acetylene, are critical for a successful and safe outcome. The final product's identity, purity, and isotopic enrichment must be rigorously confirmed through standard analytical techniques such as NMR and mass spectrometry.

References

-

PubChem. (n.d.). 2-Butyne-1,4-diol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 2-Butyne-1,4-diol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

Sources

In-Depth Technical Guide to the Isotopic Purity Analysis of 2-Butyne-1,4-diol-d4

Introduction: The Critical Role of Isotopic Purity in Drug Development

In the landscape of modern pharmaceutical research and drug development, deuterium-labeled compounds have emerged as powerful tools. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile. This "deuterium difference" can lead to improved pharmacokinetic properties, reduced toxicity, and enhanced therapeutic efficacy. 2-Butyne-1,4-diol, a versatile building block in organic synthesis, is a precursor to various significant compounds, including the industrial synthesis of Vitamin B6.[1][2] Its deuterated analogue, 2-Butyne-1,4-diol-d4, therefore, holds considerable interest for the synthesis of deuterated active pharmaceutical ingredients (APIs).

However, the therapeutic advantages of deuterated compounds are contingent upon their isotopic purity. The presence of non-deuterated or partially deuterated isotopologues can impact the compound's performance and introduce variability in clinical outcomes.[3] Consequently, the rigorous and accurate determination of isotopic purity is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

This in-depth technical guide provides a comprehensive framework for the isotopic purity analysis of 2-Butyne-1,4-diol-d4. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. We will delve into the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and present a self-validating system to ensure the integrity and trustworthiness of the analytical results.

Understanding Isotopic Distribution in 2-Butyne-1,4-diol-d4

Before delving into the analytical techniques, it is crucial to understand what isotopic purity entails. It is not merely the absence of the non-deuterated compound. Due to the statistical nature of chemical reactions, a batch of 2-Butyne-1,4-diol-d4 will contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.

For 2-Butyne-1,4-diol-d4, where four hydrogen atoms are substituted with deuterium, the primary isotopologues of interest are:

-

d4: The fully deuterated target molecule.

-

d3: Molecules with one residual proton.

-

d2: Molecules with two residual protons.

-

d1: Molecules with three residual protons.

-

d0: The non-deuterated 2-Butyne-1,4-diol.

The relative abundance of these isotopologues determines the isotopic purity of the sample. This distribution can be theoretically calculated using a binomial expansion, such as that illustrated by Pascal's triangle, based on the isotopic enrichment of the starting materials.[4]

Core Analytical Techniques for Isotopic Purity Determination

The two gold-standard techniques for the analysis of isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each provides unique and complementary information, and their combined use offers a comprehensive and robust assessment of a deuterated compound's quality.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional and Quantitative Insight

NMR spectroscopy is an unparalleled tool for providing detailed structural information and quantitative analysis of deuterated compounds. For 2-Butyne-1,4-diol-d4, both proton (¹H) and deuterium (²H) NMR are invaluable.

¹H NMR is highly effective for measuring the small amounts of residual protons in a highly deuterated sample. By comparing the integral of the residual proton signal to that of a known internal standard, the overall isotopic enrichment can be determined with high accuracy.

Experimental Protocol: Quantitative ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Butyne-1,4-diol-d4 and a suitable internal standard (e.g., maleic acid or 1,4-dioxane) into a clean NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

-

Add a sufficient volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve the sample.

-

Vortex the sample to ensure homogeneity.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Key Parameters for Quantitation:

-

Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal intensity for all nuclei.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both the analyte and the internal standard). This is a critical parameter to ensure full relaxation and, therefore, accurate integration.[6]

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[6]

-

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software, applying phasing and baseline correction.

-

Integrate the residual proton signal at the position of deuteration and a well-resolved signal from the internal standard.

-

Calculate the percentage of deuteration using the following formula:

-

²H NMR offers the advantage of directly observing the deuterium signals, providing a clean spectrum without interference from proton signals. This technique is particularly useful for highly deuterated compounds where residual proton signals are very weak.[7]

Experimental Protocol: Quantitative ²H NMR Analysis

-

Sample Preparation:

-

Prepare a concentrated solution of 2-Butyne-1,4-diol-d4 (typically 20-50 mg) in a non-deuterated solvent (e.g., DMSO-h₆ or CHCl₃). The use of a non-deuterated solvent eliminates the large solvent signal in the ²H spectrum.

-

An external reference standard, such as D₂O in a sealed capillary, can be used for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire the ²H NMR spectrum. Many modern spectrometers can utilize the deuterium lock channel as the observation channel.

-

Key Parameters for Quantitation:

-

Ensure a sufficient relaxation delay, though T₁ values for deuterium are generally shorter than for protons.

-

Acquire a large number of scans to achieve a good signal-to-noise ratio, as the gyromagnetic ratio of deuterium is lower than that of protons.

-

-

-

Data Processing and Analysis:

-

Process the spectrum and integrate the signals corresponding to the deuterated positions.

-

The relative integrals of the different deuterium signals can provide information about the site-specific isotopic purity.

-

Diagram: NMR Workflow for Isotopic Purity Analysis

Caption: Workflow for NMR-based isotopic purity analysis.

Mass Spectrometry (MS): Unraveling the Isotopologue Distribution

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For isotopic purity analysis, high-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the small mass differences between isotopologues.[8]

LC-MS is well-suited for the analysis of polar, non-volatile compounds like 2-Butyne-1,4-diol.[5] The liquid chromatography step separates the analyte from potential impurities, ensuring that the mass spectrum is clean and representative of the compound of interest.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of 2-Butyne-1,4-diol-d4 in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration appropriate for the instrument's sensitivity (typically in the µg/mL to ng/mL range).

-

-

LC-MS Data Acquisition:

-

Liquid Chromatography: Employ a suitable reversed-phase or HILIC column to achieve good chromatographic separation. An isocratic or gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is typically used.

-

Mass Spectrometry:

-

Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to acquire the data.

-

Operate in a suitable ionization mode, such as electrospray ionization (ESI), likely in positive ion mode to form [M+H]⁺ or [M+Na]⁺ adducts.

-

Acquire full-scan mass spectra over a relevant m/z range to capture all isotopologues.

-

-

-

Data Processing and Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d4, d3, d2, d1, and d0 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

The isotopic purity is calculated based on the relative abundance of the target d4 isotopologue compared to the sum of all isotopologues. It is crucial to correct for the natural isotopic abundance of ¹³C.[9]

-

For volatile or semi-volatile compounds, GC-MS is an excellent alternative.[5] Given that 2-Butyne-1,4-diol can be analyzed by GC, this method is also applicable, potentially after derivatization to improve its volatility.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization:

-

Dissolve a small amount of 2-Butyne-1,4-diol-d4 in a suitable solvent.

-

Derivatize the hydroxyl groups, for example, by silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to increase volatility.

-

-

GC-MS Data Acquisition:

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that provides good separation of the analyte from any impurities.

-

Mass Spectrometry:

-

Employ electron ionization (EI) as the ionization source.

-

Acquire full-scan mass spectra to observe the molecular ion and characteristic fragment ions for each isotopologue.

-

-

-

Data Processing and Analysis:

-

Analyze the mass spectra to determine the relative intensities of the molecular ions corresponding to the different isotopologues.

-

Calculate the isotopic purity based on the relative abundances, correcting for natural isotopic contributions.

-

Diagram: MS Workflow for Isotopologue Distribution

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. isotope.com [isotope.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 9. researchgate.net [researchgate.net]

Navigating the Deuterated Landscape: A Technical Guide to 2-Butyne-1,4-diol-(1,1,4,4)-d4 for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and improving analytical precision. Among the deuterated building blocks available to the modern medicinal chemist, 2-Butyne-1,4-diol-(1,1,4,4)-d4 stands out as a versatile synthon with significant potential. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

This compound, identified by the CAS number 688790-78-5, is a specialized chemical available from a select number of commercial suppliers that focus on stable isotope-labeled compounds and biochemicals for research purposes.[1][2][3][4] When sourcing this reagent, it is crucial to consider not only the chemical purity but also the isotopic enrichment, which are key parameters for its successful application.

| Supplier | Product Name | Available Quantities | Additional Information |

| Santa Cruz Biotechnology, Inc. | This compound | Research quantities | Biochemical for proteomics research.[1][5] |

| Toronto Research Chemicals (TRC) | This compound | 10 mg, 100 mg | High-purity organic molecule and analytical standard.[2][3][6] |

| MyBioSource, Inc. | This compound biochemical | Research quantities | For research use only; not for diagnostic or therapeutic use.[7] |

| Pharmaffiliates | This compound | Custom quantities | High-purity analytical standard.[4] |

| US Biological Life Sciences | This compound | 10mg | Biochemical with high purity.[8] |

Synthesis and Characterization: A Technical Overview

While specific, proprietary synthesis protocols for this compound are not always publicly disclosed by commercial suppliers, a general understanding of its preparation can be derived from established methods for the synthesis of the non-deuterated analogue and general deuteration techniques.

The industrial synthesis of the parent compound, 2-butyne-1,4-diol, is primarily achieved through the Reppe synthesis, which involves the reaction of acetylene with formaldehyde in the presence of a copper acetylide catalyst.[9]

Conceptual Synthesis of this compound

A plausible synthetic route to this compound would involve the use of a deuterated source in a modified Reppe-type synthesis. A key starting material would be paraformaldehyde-d2, which can be prepared from the polymerization of formaldehyde-d2. The reaction would then proceed as follows:

Reaction: 2 D₂CO + HC≡CH → DO(CD₂)C≡C(CD₂)OD

An alternative approach involves the reduction of a suitable precursor with a deuterium source. For instance, the reduction of 2-butyne-1,4-dioic acid or its corresponding ester with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄) would yield the desired product.

Caption: Conceptual synthesis of 2-Butyne-1,4-diol-d4.

Quality Control and Analytical Characterization

The quality of this compound is assessed through a combination of analytical techniques to determine its chemical purity and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of protons at the 1 and 4 positions, providing a direct measure of deuteration. ¹³C NMR can be used to confirm the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the deuterated compound and determining the isotopic distribution. The mass spectrum will show a characteristic shift of +4 amu compared to the non-deuterated analogue.

-

Infrared (IR) Spectroscopy: The presence of the C-D bond can be confirmed by the appearance of characteristic stretching frequencies in the IR spectrum, typically in the range of 2100-2250 cm⁻¹.

-

Chromatographic Purity: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are employed to assess the chemical purity and identify any non-deuterated or other impurities.

Applications in Drug Development and Research

The utility of this compound in the pharmaceutical sciences is multifaceted, primarily revolving around the kinetic isotope effect and its use as a stable isotope-labeled internal standard.

Elucidation of Metabolic Pathways

The non-deuterated 2-butyne-1,4-diol is a known precursor in the synthesis of Vitamin B6.[10][11][12][13] This suggests that the deuterated analogue can be a valuable tool for studying the biosynthesis and metabolism of Vitamin B6 and related compounds. By tracing the fate of the deuterium labels, researchers can gain insights into enzymatic reaction mechanisms and metabolic pathways.[14][15][16]

Improving Pharmacokinetic Profiles

Deuteration of drug candidates at metabolically labile positions can significantly alter their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450s. This "kinetic isotope effect" can result in:

-

Increased half-life: A slower rate of metabolism can lead to a longer duration of action.

-

Reduced metabolic switching: Deuteration can block certain metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.

-

Improved oral bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

This compound can be incorporated into drug candidates containing an alkyne or diol moiety to explore these potential benefits.

Caption: Workflow for improving pharmacokinetics via deuteration.

Internal Standards in Quantitative Bioanalysis

One of the most critical applications of this compound is as a precursor for the synthesis of deuterated internal standards for use in mass spectrometry-based bioanalytical assays. An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z). Deuterated standards are considered the "gold standard" as they fulfill these criteria almost perfectly.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

-

Synthesis of the Deuterated Analyte: Synthesize the deuterated version of the target analyte using this compound as a building block.

-

Method Development: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that separates the analyte from other matrix components.

-

Sample Preparation: Spike a known concentration of the deuterated internal standard into all samples, including calibration standards, quality controls, and unknown samples, prior to extraction.

-

Data Acquisition: Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).

-

Quantification: Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Handling and Storage

Deuterated compounds, including this compound, require careful handling and storage to maintain their isotopic and chemical purity. The non-deuterated form is a colorless to slightly yellow, hygroscopic solid.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.

-

Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent H/D exchange with atmospheric moisture. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Scilit. Synthesis of Deuterium-Labeled Steroid 3,6-Diols. [Link]

-

Fisher Scientific. This compound, TRC. [Link]

-

ResearchGate. Synthesis of Deuterium-Labeled Steroid 3,6-Diols. [Link]

-

ResearchGate. Deuterium-labeling experiment. [Link]

-

Chemsrc.com. 2-Butyne-1,4-diol: Comprehensive Overview and Applications. [Link]

-

Chemicals.co.uk. 2-butyne-1,4-diol suppliers USA. [Link]

-

Ataman Kimya. 2-BUTYNE-1,4-DIOL. [Link]

-

Pharmaffiliates. This compound. [Link]

-

MDPI. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

-

ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. [Link]

- Google Patents. CN1966480A - 2-butylene-1,4-diol synthesis method.

-

PubMed. Metabolic imaging with deuterium labeled substrates. [Link]

-

National Center for Biotechnology Information. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. [Link]

-

PubChem. 2-Butene-1,4-diol. [Link]

-

ACS Publications. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. [Link]

-

National Center for Biotechnology Information. Deuterium Metabolic Imaging – Back to the Future. [Link]

-

ResearchGate. Kinetic Isotope Effects and Synthetic Strategies for Deuterated Carbon-11 and Fluorine-18 Labelled PET Radiopharmaceuticals. [Link]

-

Fisher Scientific. 2-Butyne-1,4-diol, 98+%. [Link]

-

PubChem. 2-Butyne-1,4-diol. [Link]

-

The Lab Depot. 2-Butyne-1,4-diol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 3. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | Science Company | Labroots [labroots.com]

- 6. 2-Butyne-1,4-diol, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 7. mybiosource.com [mybiosource.com]

- 8. 2-butyne-1,4-diol suppliers USA [americanchemicalsuppliers.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atamankimya.com [atamankimya.com]

- 12. 2-Butyne-1,4-diol, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. labdepotinc.com [labdepotinc.com]

- 14. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

stability of 2-Butyne-1,4-diol-d4 in solution

An In-Depth Technical Guide to the Stability of 2-Butyne-1,4-diol-d4 in Solution

Introduction

2-Butyne-1,4-diol-d4 is a deuterated isotopologue of 2-Butyne-1,4-diol, a versatile chemical intermediate used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, polymers, and as a brightener in electroplating.[1][2] The incorporation of deuterium (d4) at the 1 and 4 positions provides a valuable tool for researchers, particularly in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding the stability of this molecule in solution is paramount to ensure the integrity of experimental results and the quality of manufactured products.

This guide provides a comprehensive overview of the factors influencing the . While direct stability data for the deuterated form is scarce, the chemical behavior of the core molecular structure is nearly identical to its non-deuterated counterpart. Therefore, this document synthesizes information on 2-Butyne-1,4-diol with specific expert considerations for the stability of the carbon-deuterium (C-D) bonds.

Physicochemical Properties and Solubility

The physical properties of 2-Butyne-1,4-diol-d4 are primarily dictated by its parent structure. It is a hygroscopic, colorless to light-yellow solid at room temperature.[1][3] Its solubility is a critical factor when preparing solutions for research or industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂D₄O₂ | [4] |

| Molecular Weight | ~90.11 g/mol | [4] |

| Melting Point | 53-58 °C | [3] |

| Boiling Point | 238 °C (decomposes) | [3] |

| Solubility | Soluble in water, ethanol, acetone, methanol. Slightly soluble in ethyl ether and chloroform. Insoluble in benzene. | [1][3][5][6] |

The two hydroxyl groups allow for strong hydrogen bonding, rendering the molecule highly soluble in polar solvents like water and short-chain alcohols.[5] This "like dissolves like" principle governs its miscibility and is a key consideration for solvent selection.[5]

Factors Influencing Stability in Solution

The is not absolute and is influenced by a combination of chemical and environmental factors.

Chemical Stability of the Core Structure

The molecule's primary vulnerabilities lie in its alkyne triple bond and two primary alcohol functional groups.

-

Effect of pH: The compound is sensitive to both strong acids and strong bases.[1][6][7][8] Aqueous solutions of 2-Butyne-1,4-diol can become acidic, which may accelerate degradation over time.[6] Under strongly basic conditions, particularly in the absence of a solvent and at elevated temperatures, violent decomposition can occur.[8][9]

-

Temperature: While stable as a solid at room temperature, elevated temperatures can promote degradation.[6] The compound decomposes at its boiling point.[3] In the presence of certain impurities, such as alkali hydroxides or mercury salts, heating can lead to explosive decomposition.[6][9]

-

Oxidizing Agents: 2-Butyne-1,4-diol is incompatible with strong oxidizing agents, which can lead to vigorous reactions and decomposition.[3][6] This is a critical consideration as dissolved oxygen in solvents can act as an oxidizing agent.

-

Metal Salts: Contact with certain metal salts, particularly mercury salts in acidic conditions or finely powdered metals, can catalyze decomposition.[6][9]

Stability of the Deuterium Labels

The four deuterium atoms in 2-Butyne-1,4-diol-d4 are located on the carbons adjacent to the hydroxyl groups. These C-D bonds are generally stable. However, a key consideration is the potential for H/D exchange. While the deuterons on the carbon backbone are not acidic, base-catalyzed exchange at terminal alkyne positions is a known phenomenon.[10] Although 2-Butyne-1,4-diol is an internal alkyne, researchers should be aware that strongly basic conditions (e.g., high pH) could potentially compromise the isotopic purity over long periods, though this is less likely than the degradation of the parent molecule itself. Studies on similar deuterated molecules suggest that under typical physiological or neutral pH conditions, the deuterium labels are stable.[11]

Environmental Factors

-

Air and Moisture: The compound is described as being sensitive to air and moisture.[6] As a hygroscopic solid, it readily absorbs water from the atmosphere.[1][3] In solution, sensitivity to air is likely due to dissolved oxygen promoting oxidative degradation, which can manifest as a yellowing of the solution.[6]

-

Light: While specific photostability studies are not widely published, it is a standard practice in drug development and chemical stability testing to evaluate the effect of light. As a precautionary measure, solutions should be protected from light to prevent potential photolytic degradation.

Potential Degradation Pathways

Understanding the potential routes of degradation is essential for developing stable formulations and interpreting stability data. The primary pathways include oxidation, acid/base-catalyzed reactions, and reduction.

Caption: Workflow for a comprehensive stability assessment study.

Step-by-Step Methodology

1. Materials and Reagents:

-

2-Butyne-1,4-diol-d4 reference standard

-

High-purity solvent (e.g., acetonitrile, methanol, or water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or GC system with a suitable detector (e.g., Refractive Index Detector for HPLC, Flame Ionization Detector for GC) [12]* Volumetric flasks, pipettes, and amber vials

2. Preparation of Solutions:

-

Prepare a stock solution of 2-Butyne-1,4-diol-d4 at a known concentration (e.g., 1 mg/mL) in the chosen solvent. [12]* From this stock, prepare working solutions at the final concentration intended for the application.

3. Forced Degradation (Stress) Study: The goal of a forced degradation study is to intentionally degrade the molecule to identify potential degradation products and to validate that the analytical method can separate these products from the parent compound.

-

Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store a sample of the working solution at an elevated temperature (e.g., 80 °C) for 48 hours.

-

Photolytic Degradation: Expose a sample of the working solution to a calibrated light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.

-

At each time point, neutralize the acidic and basic samples before analysis.

4. Long-Term Stability Study:

-

Store aliquots of the working solution under the intended storage conditions (e.g., 4 °C, protected from light).

-

Pull samples at predetermined time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months) for analysis.

5. Analytical Method (Example: GC-FID): This method serves as a starting point and must be validated for specificity, linearity, accuracy, and precision. [12]* System: Gas chromatograph with Flame Ionization Detector (GC-FID).

-

Column: A polar modified polyethylene glycol phase column (e.g., SPB-1000, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point for separating diols. [12]* Chromatographic Conditions:

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: Initial 80 °C (hold 2 min), ramp at 10 °C/min to 220 °C, hold for 5 minutes. [12] * Injection Volume: 1 µL.

-

-

System Suitability: Before analyzing samples, inject a standard solution multiple times to ensure the system meets performance criteria (e.g., peak area reproducibility <%2 RSD, theoretical plates >2000). This is a self-validating step to ensure trustworthy data.

6. Data Analysis:

-

Calculate the percentage of 2-Butyne-1,4-diol-d4 remaining at each time point relative to the initial (time zero) concentration.

-

Examine the chromatograms from the forced degradation studies. A "stability-indicating" method is one where new peaks (degradation products) are baseline-resolved from the main analyte peak.

Data Summary

Results from the stability study should be tabulated for clear interpretation.

| Condition | Time Point | % Remaining (Mean ± SD) | Appearance of New Peaks (Degradants) | Observations (e.g., Color Change) |

| Control (4 °C, dark) | 0 | 100% | None | Clear, colorless |

| 1 month | 99.5 ± 0.4% | None | Clear, colorless | |

| 3 months | 98.9 ± 0.6% | None | Clear, colorless | |

| 0.05 M HCl @ 60 °C | 24 hours | 85.2 ± 1.1% | Yes (2 new peaks) | Slight yellowing |

| 0.05 M NaOH @ 60 °C | 24 hours | 72.4 ± 1.5% | Yes (multiple new peaks) | Yellow/Brown |

| 1.5% H₂O₂ @ RT | 24 hours | 91.8 ± 0.9% | Yes (1 new peak) | Clear, colorless |

Conclusion

2-Butyne-1,4-diol-d4 is a stable compound when handled and stored correctly. Its stability in solution is primarily governed by the reactivity of the parent molecule, which is sensitive to pH extremes, high temperatures, oxidizing agents, and certain metal catalysts. The deuterium labels themselves are robust under most conditions but may be susceptible to exchange under strongly basic conditions. For optimal stability, solutions should be prepared fresh in high-purity, deoxygenated solvents, buffered to a neutral pH, and stored at refrigerated temperatures while protected from light and air. A rigorous experimental stability study is essential to establish appropriate storage conditions and shelf-life for any specific formulation.

References

- A Comparative Guide to Validated Analytical Methods for Butynediol Quantific

- But-2-yne-1,4-diol - Solubility of Things. Solubility of Things.

- Technical Support Center: Stability of 2-Butyne-1,4-diol in Different Solvents. (2025). Benchchem.

- 2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS. (2026). Muby Chemicals.

- 2-BUTYNE-1,4-DIOL.

- Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. (2021). RSC Publishing.

- 2-BUTYNE-1,4-DIOL.

- 2-Butyne-1,4-diol 110-65-6 wiki. Guidechem.

- Practical approaches to labelling terminal alkynes with deuterium. PMC - NIH.

- 2-Butyne-1,4-diol | C4H6O2 | CID 8066. PubChem.

- 110-65-6, 2-Butyne-1,4-diol Formula. ECHEMI.

- 2-Butyne-1,4-diol - SAFETY D

- Effects of 2-butyne-1,4-diol on structures and morphologies of electroplating Ni–W alloy. (2025).

- 2-Butyne-1,4-diol. NIST WebBook.

- Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol. (2025). Request PDF.

- 2-Butyne-1,4-diol, CAS 110-65-6,C4H6O2. Mallak Specialties Pvt Ltd.

- Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. (2025).

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 2-Butyne-1,4-diol, CAS 110-65-6,C4H6O2 [mallakchemicals.com]

- 3. 2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]

- 4. 2-Butyne-1,4-diol [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01479J [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the NMR Spectral Data of 2-Butyne-1,4-diol-(1,1,4,4)-d4

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Isotopically Labeled Compounds in Modern Analytics

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture. The strategic use of isotopically labeled compounds, such as 2-Butyne-1,4-diol-(1,1,4,4)-d4, further refines this analytical power. By selectively replacing protons with deuterium, we can simplify complex spectra, assign signals with greater confidence, and probe subtle aspects of molecular structure and dynamics. This guide, intended for the discerning researcher, provides a comprehensive exploration of the NMR spectral characteristics of this compound, blending theoretical principles with practical, field-proven insights.

Introduction to 2-Butyne-1,4-diol and its Deuterated Analog

2-Butyne-1,4-diol is a versatile bifunctional molecule, featuring a central carbon-carbon triple bond and primary alcohol functionalities at both ends.[1] This structural motif makes it a valuable precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polymers. Its applications include the production of vitamin B6, corrosion inhibitors, and as a brightening agent in electroplating.[1]

The deuterated analog, this compound, is of particular interest in mechanistic studies and as an internal standard in mass spectrometry. The replacement of the methylene protons with deuterium atoms provides a unique spectroscopic signature that is invaluable for tracing the molecule's fate in chemical reactions and biological systems.

The Foundational Principles of NMR Spectroscopy with Deuterated Compounds

Nuclear Magnetic Resonance spectroscopy is predicated on the quantum mechanical property of nuclear spin.[2] Protons (¹H) possess a nuclear spin of ½ and are thus NMR-active. Deuterium (²H or D), an isotope of hydrogen, has a nuclear spin of 1.[3] This fundamental difference has profound implications for NMR spectroscopy:

-

Different Resonance Frequencies: Protons and deuterons resonate at distinctly different frequencies in a given magnetic field.[4] Consequently, in a ¹H NMR experiment, deuterium nuclei are effectively "invisible."[4]

-

Absence of ¹H Signals: The most direct consequence of deuteration at the 1 and 4 positions of 2-butyne-1,4-diol is the disappearance of the corresponding proton signals in the ¹H NMR spectrum.[4]

-

Impact on ¹³C Spectra: While deuterium is not directly observed in ¹³C NMR, its presence influences the spectrum of the attached carbon. The coupling between carbon-13 and deuterium (¹J C-D) leads to a characteristic splitting of the carbon signal into a triplet (due to the spin I=1 of deuterium).[5] Furthermore, deuterium substitution can cause small shifts in the chemical shifts of the directly attached carbon and adjacent carbons, a phenomenon known as an isotope effect.[6][7]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation: A Step-by-Step Methodology

A robust and reproducible protocol is essential for obtaining clean and interpretable NMR spectra.

Caption: Workflow for preparing an NMR sample.

Protocol Details:

-

Weighing the Sample: Accurately weigh between 5-20 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis to ensure an adequate signal-to-noise ratio.

-

Solvent Selection and Dissolution: Choose a high-purity deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this polar analyte. Add approximately 0.6 mL of the solvent to the sample in a clean vial.

-

Filtration: To remove any particulate impurities that can degrade the spectral resolution, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Instrument Parameters

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra of this compound on a standard 400 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |

| Spectrometer Frequency | 400 MHz | 100 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 | dept135 |

| Number of Scans | 16 | 1024 | 256 |

| Relaxation Delay (d1) | 1.0 s | 2.0 s | 2.0 s |

| Acquisition Time (aq) | 3.98 s | 1.36 s | 1.36 s |

| Spectral Width (sw) | 20 ppm | 240 ppm | 240 ppm |

Predicted NMR Spectral Data

As of the time of this writing, publicly available, experimentally acquired NMR spectra for this compound are not readily accessible. Therefore, the following spectral data are predicted based on the known spectra of the non-deuterated analog and the established principles of NMR spectroscopy for deuterated compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.90 | t, J ≈ 5.5 Hz | 2H | -OH |

Note: The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent. The signal may appear as a broad singlet in the absence of observable coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment |

| ~82.0 | s | C2, C3 (alkynyl) |

| ~49.5 | t, ¹J C-D ≈ 22 Hz | C1, C4 |

In-Depth Spectral Analysis and Interpretation

A thorough analysis of the predicted NMR data allows for the complete structural confirmation of this compound.

Caption: Logical flow of NMR spectral interpretation.

¹H NMR Spectrum Analysis

The most striking feature of the predicted ¹H NMR spectrum is the absence of a signal corresponding to the methylene protons (-CH₂-), which would typically appear around 4.1 ppm in the non-deuterated analog.[8] This absence is the primary evidence for successful deuteration at the 1 and 4 positions.

The remaining signal, a triplet at approximately 4.90 ppm, is assigned to the two equivalent hydroxyl (-OH) protons. The triplet multiplicity arises from the coupling to the adjacent deuterium atoms (with spin I=1), following the 2nI+1 rule where n=2 and I=1, resulting in 5 lines, which may appear as a simplified multiplet or a triplet due to small coupling constants. The observation of this coupling confirms the proximity of the hydroxyl groups to the deuterated carbons.

¹³C NMR Spectrum Analysis

The predicted proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals.

-

Alkynyl Carbons (C2, C3): A singlet at approximately 82.0 ppm is assigned to the two equivalent sp-hybridized carbons of the alkyne. The chemical shift is characteristic of internal alkynes.

-

Deuterated Carbons (C1, C4): A triplet centered at approximately 49.5 ppm is assigned to the two equivalent deuterated carbons. The triplet splitting pattern is a direct result of the one-bond coupling to the attached deuterium atom (¹J C-D). The multiplicity confirms the presence of a single deuterium on each of these carbons. A slight upfield shift compared to the non-deuterated analog is expected due to the deuterium isotope effect.[9]

DEPT-135 Spectrum

A DEPT-135 experiment would further confirm the assignments. In this experiment:

-

CH₃ and CH groups appear as positive signals.

-

CH₂ groups appear as negative signals.

-

Quaternary carbons (and deuterated carbons) are absent.

Therefore, the DEPT-135 spectrum of this compound is predicted to show no signals, as there are no CH, CH₂, or CH₃ groups in the molecule. This provides further corroborating evidence for the structure.

Conclusion

The NMR spectral analysis of this compound, while predicted in this guide, provides a clear and unambiguous confirmation of its structure. The strategic use of deuterium labeling significantly simplifies the ¹H NMR spectrum and introduces characteristic splitting patterns in the ¹³C NMR spectrum, allowing for confident signal assignment. This in-depth understanding of its spectral properties is crucial for researchers utilizing this compound in complex chemical and biological systems, ensuring the integrity and accuracy of their findings.

References

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

- Hansen, P. E., & Spanget-Larsen, J. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(9), 1436.

- Kamienska-Trela, K. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Supplement 1), S37-S42.

-

Wikipedia. (2023). Deuterium NMR. Retrieved from [Link]

-

University of Ottawa. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

- Shenderovich, I. G., Tolstoy, P. M., Smirnov, S. N., Denisov, G. S., & Limbach, H. H. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(62), 39352-39360.

- Wesener, J. R., Moskau, D., & Guenther, H. (1985). Intrinsic deuterium/proton NMR isotope effects on carbon-13 chemical shifts: dependence on carbon hybridization and substitution. Journal of the American Chemical Society, 107(25), 7307-7313.

-

PubChem. (n.d.). 2-Butyne-1,4-diol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-BUTYNE-1,4-DIOL. Retrieved from [Link]

-

NIST. (n.d.). 2-Butyne-1,4-diol. Retrieved from [Link]

-

YouTube. (2023, July 13). What Is Deuterium Exchange In NMR? - Chemistry For Everyone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Butyne-1,4-diol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Joseph P. Hornak. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved from [Link]

-

National Institutes of Health. (2019, September 24). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Butyne-1,4-diol (CAS 110-65-6). Retrieved from [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 6. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Butyne-1,4-diol(110-65-6) 1H NMR spectrum [chemicalbook.com]

- 9. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Butyne-1,4-diol-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Butyne-1,4-diol and its Deuterated Analog

2-Butyne-1,4-diol is a versatile chemical building block utilized in the synthesis of a wide array of products, ranging from vitamins and pharmaceuticals to polymers and corrosion inhibitors.[1] Its deuterated form, 2-Butyne-1,4-diol-d4, where the four methylene protons are replaced by deuterium, serves as a valuable tool in analytical and mechanistic chemistry. The increased mass of deuterium makes it an excellent internal standard for quantitative mass spectrometry assays, and its distinct isotopic signature can be used to trace metabolic pathways and elucidate reaction mechanisms.

Understanding the fragmentation behavior of 2-Butyne-1,4-diol-d4 under mass spectrometric conditions is paramount for its effective application. Electron Ionization (EI) mass spectrometry, a common analytical technique, subjects molecules to high-energy electrons, inducing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. This guide will first dissect the known fragmentation of 2-Butyne-1,4-diol and then extend this understanding to predict the fragmentation of 2-Butyne-1,4-diol-d4.

Experimental & Theoretical Methodology

The fragmentation analysis presented herein is based on established principles of mass spectrometry and interpretation of spectral data from the National Institute of Standards and Technology (NIST) database.

General Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This interaction can eject an electron from the molecule, forming a radical cation known as the molecular ion (M•+). The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The mass-to-charge ratio (m/z) of these ions is then measured, generating a mass spectrum.

Common Fragmentation Pathways for Alcohols

Alcohols exhibit characteristic fragmentation patterns in EI-MS, primarily:

-

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (the α-carbon) and an adjacent carbon is cleaved. This is often a dominant fragmentation pathway as it leads to the formation of a resonance-stabilized oxonium ion.

-

Dehydration: The loss of a water molecule (H₂O) from the molecular ion. This is a common rearrangement reaction for alcohols.

Fragmentation Analysis of 2-Butyne-1,4-diol (Non-Deuterated)

The EI mass spectrum of 2-Butyne-1,4-diol (C₄H₆O₂) from the NIST database serves as our reference point.[2][3] The molecular weight of this compound is 86.09 g/mol .

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 86 | [C₄H₆O₂]•+ | - | Molecular Ion |

| 85 | [C₄H₅O₂]+ | H• | Loss of a hydrogen radical |

| 68 | [C₄H₄O]•+ | H₂O | Dehydration |

| 57 | [C₃H₅O]+ | •CHO | Alpha-cleavage and subsequent rearrangement |

| 55 | [C₃H₃O]+ | •CHO, H₂ | Alpha-cleavage followed by loss of H₂ |

| 39 | [C₃H₃]+ | •CHO, H₂O | Complex rearrangement and multiple losses |

| 29 | [CHO]+ | C₃H₅O• | Cleavage of the C-C bond adjacent to the alkyne |

Key Fragmentation Pathways of 2-Butyne-1,4-diol

The fragmentation of 2-Butyne-1,4-diol is initiated by the formation of the molecular ion at m/z 86. The primary fragmentation routes are proposed as follows:

-

Loss of a Hydrogen Radical (m/z 85): A facile loss of a hydrogen atom, likely from one of the hydroxyl groups or methylene groups.

-

Dehydration (m/z 68): The elimination of a water molecule is a significant fragmentation pathway for diols.

-

Alpha-Cleavage: Cleavage of the C-C bond between the methylene group and the alkyne core is a key fragmentation driver. This can lead to the formation of various fragment ions, including the prominent peak at m/z 57.

Below is a DOT script visualizing the proposed primary fragmentation pathways of 2-Butyne-1,4-diol.

Predicted Fragmentation of 2-Butyne-1,4-diol-d4

For 2-Butyne-1,4-diol-d4 (C₄H₂D₄O₂), the molecular weight is 90.11 g/mol . The deuterium atoms are located on the methylene groups adjacent to the hydroxyl functions. Based on the fragmentation of the non-deuterated analog, we can predict the major fragmentation pathways and the m/z values of the resulting ions.

A critical consideration in the fragmentation of deuterated compounds is the potential for H/D scrambling , where hydrogen and deuterium atoms rearrange within the ion before fragmentation. This can lead to the loss of mixed H/D species and complicate spectral interpretation. However, for initial analysis, we will assume direct fragmentation without significant scrambling.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway and Rationale |

| 90 | [C₄H₂D₄O₂]•+ | - | Molecular Ion |

| 89 | [C₄HD₄O₂]+ | H• | Loss of a hydroxyl hydrogen radical. |

| 88 | [C₄H₂D₃O₂]+ | D• | Loss of a deuterium radical from a methylene group. |

| 72 | [C₄H₂D₂O]•+ | D₂O | Loss of deuterated water. |

| 71 | [C₄HDO₂]•+ | HDO | Loss of water containing one deuterium. |

| 60 | [C₃HD₄O]+ | •CHO | Alpha-cleavage with loss of an unlabeled formyl radical. |

| 59 | [C₃H₂D₃O]+ | •CDO | Alpha-cleavage with loss of a deuterated formyl radical (less likely). |

| 31 | [CD₂OH]+ | C₃H₂O• | Alpha-cleavage leading to a deuterated hydroxymethyl cation. |

Analysis of Predicted Fragmentation Pathways for 2-Butyne-1,4-diol-d4

-

Molecular Ion (m/z 90): The molecular ion will be shifted by +4 mass units compared to the non-deuterated compound.

-

Loss of H• vs. D• (m/z 89 and 88): The C-H bond is weaker than the C-D bond. Therefore, the loss of a hydroxyl hydrogen (H•) to form an ion at m/z 89 is expected to be more favorable than the loss of a deuterium (D•) from the carbon backbone (m/z 88).

-

Loss of Water (m/z 72 and 71): The loss of water can occur through different mechanisms. The elimination of D₂O (m/z 72) would involve the two hydroxyl groups. The loss of HDO (m/z 71) would likely involve one hydroxyl group and a deuterium from an adjacent methylene group. The relative intensities of these peaks would provide insight into the dehydration mechanism.

-

Alpha-Cleavage (m/z 60, 59, and 31): Alpha-cleavage is expected to be a major fragmentation pathway. The formation of the deuterated hydroxymethyl cation, [CD₂OH]⁺ at m/z 31, is a strong diagnostic indicator for the location of the deuterium labels. The corresponding larger fragment would be at m/z 59 ([M - •CD₂OH]⁺). Cleavage leading to the loss of a formyl radical (•CHO) would result in a fragment at m/z 60. The relative abundance of fragments at m/z 59 and 60 will depend on the intricacies of the rearrangement processes.

The following DOT script illustrates the predicted primary fragmentation pathways for 2-Butyne-1,4-diol-d4.

Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive analysis of the expected mass spectrometry fragmentation of 2-Butyne-1,4-diol-d4 based on the known fragmentation of its non-deuterated analog and fundamental mass spectrometry principles. The key predicted fragmentation pathways include the loss of hydrogen/deuterium radicals, dehydration (loss of D₂O and HDO), and alpha-cleavage leading to characteristic deuterated fragment ions.

For researchers in drug development and related scientific fields, this guide offers a robust framework for interpreting mass spectral data of 2-Butyne-1,4-diol-d4. The predicted fragmentation patterns can aid in the identification and quantification of this isotopically labeled compound in complex matrices.

It is important to emphasize that this analysis is predictive. Experimental verification of the fragmentation of 2-Butyne-1,4-diol-d4 is highly recommended to confirm these proposed pathways and to investigate the extent of any H/D scrambling or other complex rearrangements. Such experimental data would be a valuable addition to the scientific literature and would further enhance the utility of this important deuterated compound in research.

References

-

National Institute of Standards and Technology. (n.d.). 2-Butyne-1,4-diol. In NIST Chemistry WebBook. Retrieved from [Link]2]

-

Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes. (n.d.). ProQuest. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ion clustering data for 2-Butyne-1,4-diol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butyne-1,4-diol. Retrieved from [Link]]

-

Stenutz, R. (n.d.). 2-butyne-1,4-diol. Retrieved from [Link]

- Miyagi, M., Kiesel, E., & Neum, K. (n.d.). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv.

-

Ataman Kimya. (n.d.). 2-BUTYNE-1,4-DIOL. Retrieved from [Link]1]

- ResearchGate. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols.

-

PubChem. (n.d.). 2-Butene-1,4-diol. Retrieved from [Link]

- McCloskey, J. A., Stillwell, R. N., & Lawson, A. M. (1968). Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. Analytical Chemistry, 40(1), 233–236.

- Van der Kerk, S. M., De Groot, A., & De Vries, G. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid Communications in Mass Spectrometry, 13(23), 2406–2415.

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

- Aasen, A. J., Lauer, W. M., & Holman, R. T. (1970). Mass spectrometric analysis of long-chain esters of diols. Lipids, 5(10), 869–877.

-

National Institute of Standards and Technology. (n.d.). 2-Butyne-1,4-diol. In NIST Chemistry WebBook. Retrieved from [Link]

- Bruce, M. I., Zaitseva, N. N., Skelton, B. W., & White, A. H. (1998). Linking and fragmentation of alkynes at a triruthenium centre. Journal of the Chemical Society, Dalton Transactions, (1), 1–10.

-

Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS) [Video]. YouTube. [Link]

- Ibáñez, M., Pozo, Ó. J., Sancho, J. V., Hernández, F., & McMillan, J. M. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 46(12), 1264–1277.

Sources

A Technical Guide to the Safe Handling and Storage of Deuterated Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds, where hydrogen is replaced by its heavier, stable isotope deuterium, are invaluable tools in pharmaceutical research and development.[1] This strategic isotopic substitution can alter a compound's metabolic profile, often leading to improved pharmacokinetics.[1][2] Deuterated alkynes, in particular, are crucial building blocks in synthesis and mechanistic studies. While their chemical reactivity is generally similar to their non-deuterated analogs, the unique properties of both the deuterium isotope and the alkyne functional group necessitate a rigorous and informed approach to their handling and storage. This guide provides a comprehensive overview of the core principles and practices required to ensure the safe use of deuterated alkynes in a laboratory setting, focusing on hazard identification, risk mitigation, and emergency preparedness.

Hazard Identification and Risk Assessment: A Dual Focus

The safe handling of deuterated alkynes requires an understanding of hazards stemming from two distinct sources: the inherent reactivity of the alkyne functional group and the subtle, yet significant, influence of isotopic substitution.

The Intrinsic Hazards of Terminal Alkynes

Terminal alkynes (RC≡CH) and their deuterated counterparts (RC≡CD) are high-energy functional groups that present several primary hazards:

-

Flammability: Many low-molecular-weight alkynes are volatile and flammable. Their vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[3]

-

Explosive Acetylide Formation: This is arguably the most significant and acute hazard associated with terminal alkynes. The acetylenic hydrogen (or deuterium) is weakly acidic and can be replaced by various metals.[4] Acetylides of heavy metals, particularly copper, silver, mercury, and lead, are notoriously shock-sensitive and can detonate with extreme violence.[5][6][7] This reaction can occur with surprising ease, for instance, by contact with brass fittings, silver solder, or even trace metal impurities in reagents or on glassware.[6][7]

The Influence of Deuteration: The Kinetic Isotope Effect (KIE)

The replacement of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of the C-D bond proceed at a slower rate than those involving the C-H bond.[1][8]

From a safety perspective, the KIE is a double-edged sword:

-

Potential for Reduced Reactivity: The stronger C-D bond can make the deuterated alkyne slightly less reactive in certain reactions, including some decomposition pathways.

-

No Guarantee of Safety: It is crucial not to assume that a deuterated compound is inherently safer. The fundamental hazards of the alkyne group remain. The KIE is a factor in reaction kinetics, not a shield against inherent chemical dangers.[9][10] Therefore, all safety protocols applicable to a proteo-alkyne must be rigorously applied to its deuterated analog.

The Risk Assessment Workflow

A mandatory precursor to any experiment is a thorough risk assessment. This process systematically identifies hazards and implements control measures to minimize risk.

Diagram: Risk Assessment Workflow for Deuterated Alkynes

Caption: A workflow diagram illustrating the key stages of risk assessment before handling deuterated alkynes.

Safe Handling Protocols: From Benchtop to Reaction Vessel

Strict adherence to established handling protocols is non-negotiable. These protocols are built upon a multi-layered defense system, from engineering controls to personal practices.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of deuterated alkynes, especially volatile ones, must be conducted in a certified chemical fume hood.[1][11] This protects the user from inhaling potentially harmful vapors and contains any accidental releases.

-

Inert Atmosphere: Many alkynes and their derivatives are sensitive to air or moisture. Handling these compounds under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques with nitrogen or argon) is crucial to maintain their chemical and isotopic purity.[1]

-

Grounding and Bonding: When transferring significant quantities of flammable liquid alkynes, static electricity can build up and ignite vapors.[12] Ensure that metal containers are properly grounded and bonded during transfer.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory at all times.[1]

-

Eye Protection: Chemical splash goggles are the minimum requirement.[13] When there is a significant risk of splashing or explosion (e.g., working with reactive reagents or under pressure), a full-face shield should be worn in addition to goggles.[13]

-

Hand Protection: The choice of glove material is critical and must be based on the specific alkyne and any solvents being used. No single glove material is impervious to all chemicals. Consult glove manufacturer's compatibility charts. Nitrile gloves are a common choice for general protection against many solvents and chemicals, but butyl or neoprene gloves may be required for more aggressive substances.[14][15] Always inspect gloves for tears or pinholes before use.[13]

-

Protective Clothing: A flame-resistant lab coat should be worn and kept fastened. Avoid wearing shorts or open-toed shoes in the laboratory.[3][11]

Chemical Incompatibility: Preventing Dangerous Liaisons

Preventing the formation of explosive acetylides is a primary safety goal.

-

AVOID: Copper, brass, bronze, silver, mercury, and lead. Use tools, cannulas, and reaction vessels made of stainless steel, glass, or Teflon.

-

Scrutinize Glassware: Avoid using glassware with silver-backed vacuum insulation (Dewar flasks) if there is a risk of breakage. Never use silver nitrate solutions for cleaning unless all traces of alkyne have been removed.

-

Segregate: Keep alkynes away from strong oxidizing agents, as this can lead to violent reactions.

| Substance Class | Incompatible Materials | Primary Hazard |

| Terminal Alkynes | Copper, Silver, Mercury, Lead (and their salts) | Formation of shock-sensitive explosive acetylides[5][6][7] |

| Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Violent reaction, fire, or explosion[16] | |

| Strong Bases (in certain contexts) | Can facilitate acetylide formation or other reactions | |

| Flammable Solvents | Fire and explosion hazard[3][16] |

Safe Storage Guidelines

Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of the laboratory.

-

Location: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.[17]

-

Cabinets: Flammable alkynes should be stored in a dedicated, approved flammable materials cabinet.[3][16]

-

Atmosphere: For sensitive compounds, storage under an inert atmosphere is recommended to prevent degradation and isotopic dilution from atmospheric moisture.[1]

-

Segregation: Crucially, store terminal alkynes away from the incompatible materials listed in the table above, particularly heavy metal salts and oxidizing agents.[16]

-

Labeling: All containers must be clearly labeled with the full chemical name, deuteration level, date received, and any specific hazard warnings.[1]

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency can significantly mitigate its consequences.

Spill Response

The response depends on the scale and nature of the spill.[18][19]

For a Minor Spill (manageable by trained lab personnel):

-

Isolate: Secure the area and prevent the spill from spreading using absorbent materials like vermiculite or a commercial spill kit.[21][22]

-

Protect: Wear appropriate PPE, including respiratory protection if the material is volatile.[22]

-

Clean: For liquid spills, cover with an inert absorbent material, sweep up carefully, and place in a sealed container for hazardous waste disposal.[19][22][23] Avoid creating dust from solid spills.[19]

-

Decontaminate: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.[24]

For a Major Spill (large volume, highly toxic, or beyond local control):

-

Alert: Activate the fire alarm or follow institutional procedures to notify emergency responders.[18][19]

-

Confine: Close doors to the affected area to contain vapors.[19]

-